Selenophen-2-ylboronic acid (CAS: 35133-86-9) is a highly reactive organoboron building block utilized primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a five-membered heterocyclic precursor, it serves as the premier synthetic gateway for introducing selenophene rings into conjugated organic frameworks, active pharmaceutical ingredients (APIs), and advanced fluorophores . While it shares structural homology and baseline cross-coupling reactivity with the ubiquitous thiophen-2-ylboronic acid, the substitution of sulfur with the heavier, more polarizable selenium atom fundamentally alters the electronic landscape of the downstream products. For industrial buyers and materials scientists, the procurement of selenophen-2-ylboronic acid is driven by its ability to lower optical bandgaps, stabilize Lowest Unoccupied Molecular Orbital (LUMO) levels, enhance inter-chain charge transport via strong Se–Se overlaps, and exploit the heavy-atom effect for increased spin-orbit coupling [1].
Attempting to substitute selenophen-2-ylboronic acid with the cheaper and more common thiophen-2-ylboronic acid or furan-2-ylboronic acid leads to critical performance failures in advanced material applications. Because sulfur is less polarizable and smaller than selenium, thiophene-based downstream products exhibit weaker intermolecular orbital overlap, which directly throttles charge carrier mobility in organic field-effect transistors (OFETs)[1]. Furthermore, thiophene analogs cannot achieve the same degree of quinoid character in conjugated backbones, resulting in wider optical bandgaps and blue-shifted absorption spectra that ruin the light-harvesting efficiency of organic photovoltaics (OPVs) [2]. In photophysical and biological applications, the absence of selenium's heavy-atom effect drastically reduces intersystem crossing (ISC) rates, crippling the singlet oxygen generation required for photodynamic therapy and eliminating the enhanced receptor binding affinities unique to selenophene-core pharmaceuticals [3].
When synthesizing donor-acceptor copolymers for organic field-effect transistors, the choice of the pi-bridge precursor is critical. Copolymers synthesized using selenophen-2-ylboronic acid derivatives exhibit approximately one order of magnitude higher hole mobility compared to their exact thiophene counterparts. In a direct head-to-head study, the selenophene-based copolymer achieved a hole mobility of 0.01 cm2 V-1 s-1, whereas the thiophene-based copolymer reached only 0.0014 cm2 V-1 s-1 [1]. This is attributed to the larger p-orbital overlap of selenium atoms, which facilitates superior intermolecular Se-Se charge transfer.
| Evidence Dimension | Hole Mobility (cm2 V-1 s-1) |
| Target Compound Data | 0.01 cm2 V-1 s-1 (Selenophene-bridged copolymer) |
| Comparator Or Baseline | 0.0014 cm2 V-1 s-1 (Thiophene-bridged copolymer) |
| Quantified Difference | 7.1x increase in hole mobility |
| Conditions | Field-effect transistor (FET) device evaluation of donor-acceptor copolymers |
Procurement of the selenophene precursor is mandatory for achieving the high charge mobilities required in commercial-grade organic semiconductors.
For organic photovoltaics (OPVs), maximizing solar spectrum coverage requires low-bandgap materials. Substituting thiophene precursors with selenophen-2-ylboronic acid lowers the resulting material's bandgap by stabilizing the LUMO level. In small molecule OPV donors, the single-atom substitution from sulfur to selenium reduced the optical bandgap from 1.7 eV to 1.6 eV and induced a ~30 nm bathochromic (red) shift in the absorption maximum (from 550 nm to 581 nm in solution)[1].
| Evidence Dimension | Optical Bandgap (Eg) and Absorption Maximum (λmax) |
| Target Compound Data | Eg = 1.6 eV; λmax = 581 nm |
| Comparator Or Baseline | Eg = 1.7 eV; λmax = 550 nm (Thiophene analog) |
| Quantified Difference | 0.1 eV reduction in bandgap; 31 nm red-shift |
| Conditions | UV-vis spectroscopy of donor-acceptor small molecules in CHCl3 |
Buyers developing next-generation solar cells must select the selenophene precursor to capture lower-energy photons and increase power conversion efficiency.
In the design of photosensitizers and phosphorescent materials, the rate of intersystem crossing (ISC) from singlet to triplet states is paramount. Compounds synthesized from selenophen-2-ylboronic acid benefit from selenium's larger atomic mass compared to sulfur, which enhances spin-orbit coupling. Studies on pi-conjugated donor-acceptor-donor chromophores show that replacing thiophene with selenophene drastically increases the ISC rate constant, directly translating to higher singlet oxygen quantum yields [1].
| Evidence Dimension | Intersystem Crossing (ISC) Efficiency |
| Target Compound Data | High ISC rate and singlet oxygen yield (Selenium heavy-atom effect) |
| Comparator Or Baseline | Lower ISC rate (Sulfur analog) |
| Quantified Difference | Significantly enhanced triplet state population |
| Conditions | Photophysical measurements of D-A-D chromophores in THF/CDCl3 |
This makes the selenophene precursor indispensable for manufacturing efficient photodynamic therapy agents and triplet-harvesting OLED emitters.
For industrial scale-up, precursor processability is as critical as downstream performance. Selenophen-2-ylboronic acid demonstrates exceptional reactivity in Pd-catalyzed Suzuki-Miyaura tandem cross-couplings. When synthesizing heterocyclic triads, bis-couplings at the 2,5-positions using selenophene precursors achieve excellent yields (>70%) under mild conditions, often forming easily isolable precipitates at room temperature immediately after reagent addition [1]. This contrasts with alternative C-H activation strategies or less reactive analogs that require harsh conditions and complex purification.
| Evidence Dimension | Synthetic Yield and Process Conditions |
| Target Compound Data | >70% yield with spontaneous room-temperature precipitation |
| Comparator Or Baseline | Sub-50% yields or requirement for harsh C-H activation (Alternative routes) |
| Quantified Difference | Significantly higher scalability and simpler isolation |
| Conditions | Pd-catalyzed tandem cross-coupling for heterocyclic triad synthesis |
High coupling efficiency and mild operational conditions ensure this precursor fits seamlessly into mainstream industrial workflows, reducing overall manufacturing costs.
Selenophen-2-ylboronic acid is the correct choice for synthesizing donor-acceptor copolymers where inter-chain charge transport is the limiting factor. Because the resulting selenophene bridges provide an order of magnitude higher hole mobility than thiophene bridges, this precursor is essential for commercial-grade OFETs and advanced logic circuits [1].
For solar cell development, this compound is utilized to synthesize small-molecule and polymeric electron donors. Its ability to lower the LUMO level and induce a ~30 nm red-shift in absorption allows the final OPV devices to harvest a broader spectrum of solar radiation, directly increasing power conversion efficiency over standard thiophene-based cells[2].
In the synthesis of medical chromophores, selenophen-2-ylboronic acid is selected over its sulfur analog to exploit the heavy-atom effect. The incorporation of selenium drastically increases intersystem crossing rates, which is a strict requirement for maximizing singlet oxygen generation in photodynamic therapy (PDT) agents [3].
Due to its high processability and excellent yields in tandem Suzuki-Miyaura cross-couplings, selenophen-2-ylboronic acid is the preferred precursor for scaling up heterocyclic triads and active pharmaceutical ingredients. Its ability to react under mild conditions with simple precipitation-based isolation drastically lowers the cost of industrial manufacturing workflows [4].